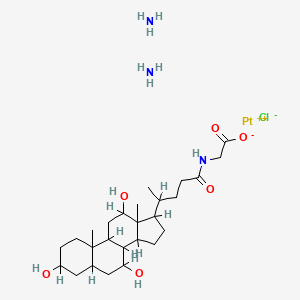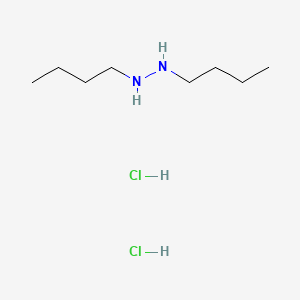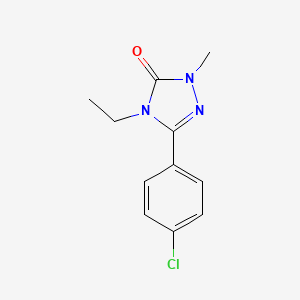
2,4-Dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-3H-1,2,4-triazol-3-one
Descripción general
Descripción
2,4-Dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-3H-1,2,4-triazol-3-one, also known as Clotrimazole, is an antifungal medication that is widely used to treat fungal infections on the skin or in the mouth. It was first synthesized in 1969 by Bayer AG, a German pharmaceutical company, and has since been used in various scientific research applications.
Mecanismo De Acción
2,4-Dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-3H-1,2,4-triazol-3-one works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, which ultimately causes the death of the fungal cell.
Efectos Bioquímicos Y Fisiológicos
2,4-Dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-3H-1,2,4-triazol-3-one has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it can cause side effects such as skin irritation, itching, and burning. Additionally, clotrimazole has been shown to have weak estrogenic activity, which can lead to hormonal imbalances in some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-3H-1,2,4-triazol-3-one has several advantages as a tool for scientific research. It is readily available and relatively inexpensive, making it accessible to researchers with limited resources. Additionally, it has a well-established safety profile and is generally considered to be safe for use in laboratory experiments. However, clotrimazole has some limitations as a research tool. It has limited activity against certain types of fungi, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research involving clotrimazole. One area of interest is the development of new antifungal drugs that are more effective against a wider range of fungal infections. Additionally, researchers are investigating the potential use of clotrimazole in the treatment of other diseases, such as cancer and Alzheimer's disease. Finally, there is ongoing research into the mechanism of action of clotrimazole and other antifungal drugs, with the goal of developing new treatments and improving our understanding of fungal pathogenesis.
Aplicaciones Científicas De Investigación
2,4-Dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-3H-1,2,4-triazol-3-one has been extensively used in scientific research as a tool to study the role of fungal infections in various diseases. It has been used to investigate the mechanisms of fungal pathogenesis, as well as to identify potential targets for antifungal drug development. Additionally, clotrimazole has been used in studies to investigate the role of fungal infections in the development of cancer, as well as in the treatment of fungal infections in immunocompromised patients.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-2-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-3-15-10(13-14(2)11(15)16)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPJLBHKHCQJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151280 | |
| Record name | MDL 27266 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-3H-1,2,4-triazol-3-one | |
CAS RN |
116114-14-8 | |
| Record name | MDL 27266 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116114148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDL 27266 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDL-27266 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S2K4J17Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

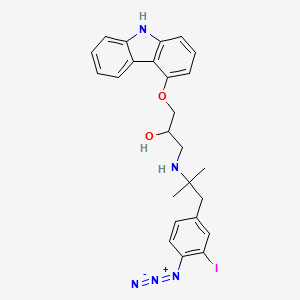
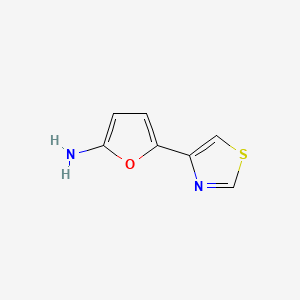
![N-cyclohexyl-N,4-dimethyl-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1196167.png)
![2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B1196169.png)
![2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1196170.png)
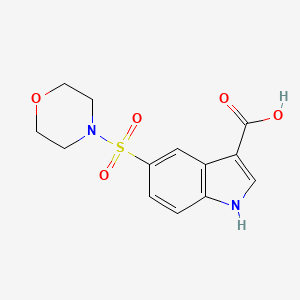
![4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1196172.png)
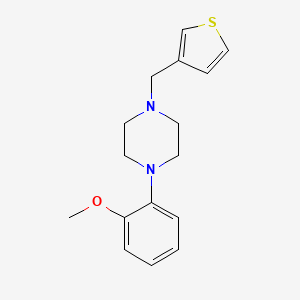
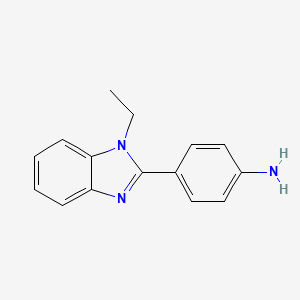
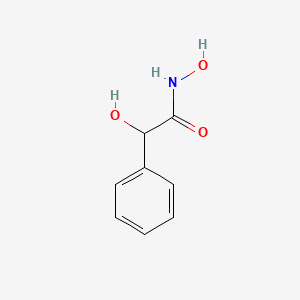
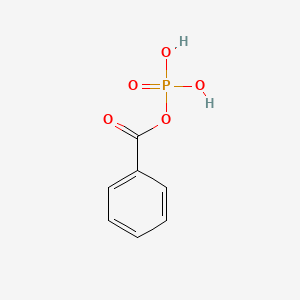
![1-Methyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B1196181.png)
